![molecular formula C24H17ClN2O6S B2844266 2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide CAS No. 866591-16-4](/img/structure/B2844266.png)
2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a benzenesulfonyl group, a chloroquinolinone group, and a benzodioxole group . These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains several aromatic rings, which are likely to contribute to its stability and may influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the benzenesulfonyl group could potentially undergo electrophilic aromatic substitution reactions, while the chloroquinolinone group might be susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polar and nonpolar regions, and its melting and boiling points would depend on the strength of the intermolecular forces .科学的研究の応用
Antitumor Activity
A study on novel 3-benzyl-4(3H)quinazolinone analogues, closely related to the chemical structure of interest, demonstrated significant in vitro antitumor activity. These compounds were found to be 1.5–3.0 times more potent compared to the control, 5-FU, showing broad-spectrum antitumor activity with notable GI50 values. Molecular docking studies indicated similar binding modes to known antitumor agents, suggesting a potential mechanism of action through ATP binding site inhibition of specific kinases (Ibrahim A. Al-Suwaidan et al., 2016).
Radiomodulatory Effects
Research on quinazolinone derivatives bearing a benzenesulfonamide moiety, closely related chemically to the compound of interest, revealed potent in vitro NQO1 inducer activity. One particular compound demonstrated low toxicity in mice and significantly reduced the damaging effects of gamma radiation, suggesting its potential as an antioxidant and radiomodulatory agent. This compound was also shown to inhibit the growth of melanoma cell lines through inhibition of B-RAF kinase, similar to known inhibitors (A. M. Soliman et al., 2020).
Antibacterial Agents
A study on novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, which share structural similarities with the compound , synthesized a series of compounds that exhibited broad-spectrum antibacterial activity. These compounds were found to be effective against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antibacterial agents (Manoj N. Bhoi et al., 2015).
Synthesis and Crystal Structure
The synthesis and crystal structure of a compound closely related to 2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide, 7-acetamido-5-chloro-8-(p-methyloxybenzenesulfonyloxy)-2-styrylquinoline, were reported. The study provided insights into the compound's orthorhombic crystal structure, potentially aiding in the understanding of its chemical behavior and interaction capabilities (Li et al., 2007).
Antimicrobial and Anti-inflammatory Activities
Another study focused on the synthesis of new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. These compounds were evaluated for their antimicrobial and anti-inflammatory activities, showing promising results against a range of enzymes and suggesting potential for therapeutic applications (H. Khalid et al., 2014).
将来の方向性
特性
IUPAC Name |
2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O6S/c25-15-6-8-19-18(10-15)24(29)22(34(30,31)17-4-2-1-3-5-17)12-27(19)13-23(28)26-16-7-9-20-21(11-16)33-14-32-20/h1-12H,13-14H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWPPCICOMJHCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C(=O)C4=C3C=CC(=C4)Cl)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

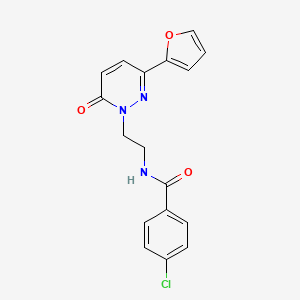


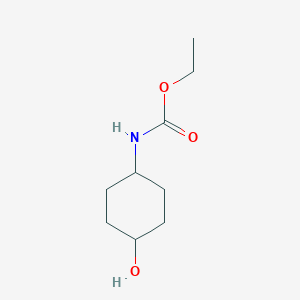
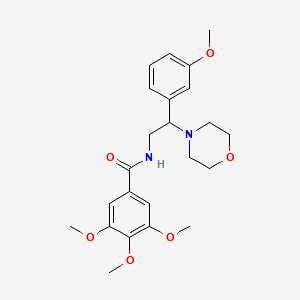
![2-{[3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(1-methyl-3-phenylpropyl)acetamide](/img/structure/B2844191.png)
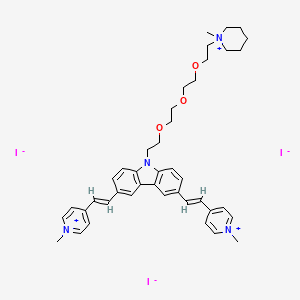
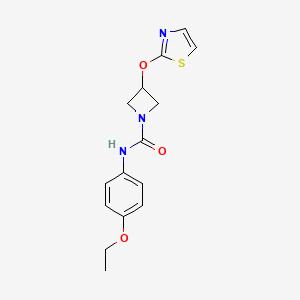
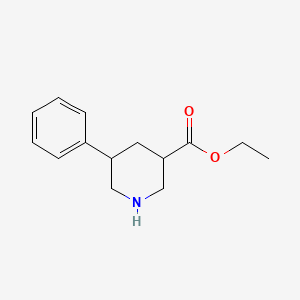

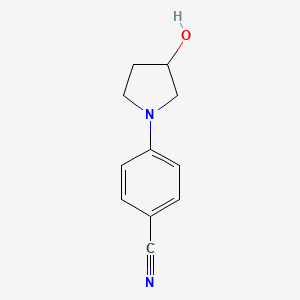
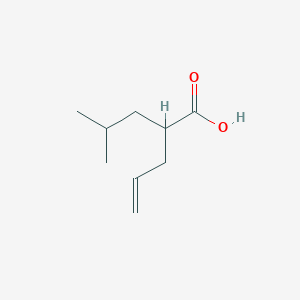
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2844203.png)
